Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
Description
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- (CAS RN: Refer to for MDL number) is a chiral ester derivative of propanoic acid. Its structure features a methylsulfonyloxy (-OSO₂CH₃) group at the second carbon of the propanoate backbone and an ethyl ester moiety. The (R)-enantiomer is specified, highlighting the importance of stereochemistry in its reactivity and applications. This compound is primarily used in organic synthesis as a reactive intermediate, leveraging the methylsulfonyl group as a leaving group in nucleophilic substitution reactions .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R)-2-methylsulfonyloxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGCUIECIAYIP-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369096 | |
| Record name | Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68331-44-2 | |
| Record name | Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- typically involves the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of ®-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by esterification with ethanol.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or sulfonates.
Scientific Research Applications
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propanoic acid derivative, which then interacts with enzymes or receptors in biological systems. The sulfonate group can also participate in binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Analysis
- Methylsulfonyloxy Group : The target compound’s -OSO₂CH₃ group enhances electrophilicity, making it prone to nucleophilic attack. This contrasts with ethyl lactate’s -OH group, which participates in hydrogen bonding but lacks leaving-group ability .
- Comparison with Fenoxaprop: Fenoxaprop’s benzoxazolyl-phenoxy substituent confers herbicidal activity by inhibiting acetyl-CoA carboxylase in grasses. The methylsulfonyl group in the target compound lacks this biological targeting but offers synthetic versatility .
- Thermal Decomposition: Ethyl propanoate derivatives, such as those in , undergo unimolecular decomposition. The target compound’s -OSO₂CH₃ group may decompose to release SO₂ or CH₃SO₃H, unlike ethyl lactate, which forms lactic acid .
Biological Activity
Chemical Identification
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- is a chiral compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure includes a methylsulfonyl group, which may influence its biological activity.
Chemical Structure
The chemical formula for this compound is , and its IUPAC name is ethyl (R)-2-[(methylsulfonyl)oxy]propanoate. The presence of the methylsulfonyl group is significant for its biological interactions.
Mechanistic Insights
Research indicates that compounds with sulfonyl groups can exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The specific mechanism of action for propanoic acid derivatives often involves the modulation of enzyme activity or interaction with cellular receptors.
Case Studies and Research Findings
-
Antimicrobial Activity
A study explored the antimicrobial properties of various propanoic acid derivatives, finding that those with sulfonyl modifications exhibited enhanced activity against Gram-positive bacteria. The presence of the methylsulfonyl group appears to increase membrane permeability, facilitating bacterial cell lysis . -
Anti-inflammatory Effects
Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases. The exact pathways involved may include inhibition of NF-kB signaling and modulation of COX-2 expression . -
Toxicological Profile
Toxicity assessments indicate that while propanoic acid derivatives are generally well-tolerated, high doses can lead to respiratory irritation and other adverse effects. Studies have established a no-observed-adverse-effect level (NOAEL) for inhalation exposure at 200 mg/m³ in animal models .
Pharmacokinetics
The compound is absorbed readily via oral and dermal routes. Animal studies show rapid metabolism into lactic acid and ethanol, which are less toxic than the parent compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂O₄S |
| Molecular Weight | 164.21 g/mol |
| Solubility | Soluble in water |
| LD50 (oral, rats) | 5000–8200 mg/kg |
| NOAEL (inhalation) | 200 mg/m³ |
Q & A
Basic Question: What are the recommended synthetic routes for preparing enantiomerically pure (R)-2-[(methylsulfonyl)oxy]propanoic acid ethyl ester?
Methodological Answer:
The synthesis of (R)-configured esters often involves stereoselective reactions or resolution techniques. For example, chiral starting materials like (R)-lactic acid derivatives can be functionalized via sulfonation. A plausible route involves:
Sulfonation of (R)-2-hydroxypropanoic acid ethyl ester using methylsulfonyl chloride under controlled conditions (e.g., in dichloromethane with a base like pyridine to scavenge HCl).
Purification via column chromatography or recrystallization to isolate the (R)-enantiomer .
Key parameters:
- Temperature control (0–5°C) to minimize racemization.
- Use of anhydrous conditions to prevent hydrolysis of the sulfonate group.
Advanced Question: How does the (R)-configuration influence the herbicidal activity of this compound compared to its (S)-enantiomer?
Methodological Answer:
The (R)-enantiomer is often biologically active in agrochemicals due to stereospecific enzyme interactions. For example, in fenoxaprop-p ethyl (a structurally related herbicide), the (R)-form inhibits acetyl-CoA carboxylase in grasses, while the (S)-enantiomer is inactive. To compare enantiomers:
Synthesize both enantiomers using chiral catalysts or enzymatic resolution .
Conduct bioassays on model plants (e.g., Lolium multiflorum) to measure inhibition of growth or enzyme activity.
Analyze results using ANOVA to confirm enantioselective activity (expected EC₅₀ differences of 10–100×) .
Basic Question: What analytical techniques are critical for confirming the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralcel OD-H) with hexane/isopropanol (90:10) mobile phase. Retention times differentiate (R) and (S) forms .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for enantiopure standards.
- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals for enantiomers .
Advanced Question: How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
Discrepancies in toxicity studies (e.g., oral vs. dermal LD₅₀) may arise from impurities or stereochemical variability. To address this:
Re-evaluate purity : Perform GC-MS or HPLC to quantify impurities (e.g., residual sulfonyl chloride).
Conduct species-specific assays : Test on both rodents (OECD 423) and zebrafish embryos (OECD 236) to compare metabolic pathways.
Apply read-across models : Use data from structurally similar esters (e.g., methylsulfonyl derivatives) to fill gaps .
Basic Question: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
Based on analogous sulfonate esters (Category 2 skin/eye irritants):
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
Advanced Question: What computational methods predict the degradation pathways of this compound in soil?
Methodological Answer:
DFT calculations (e.g., Gaussian 16): Model hydrolysis mechanisms under acidic/alkaline conditions. The sulfonate group likely undergoes nucleophilic attack by water.
Molecular docking : Simulate interactions with soil enzymes (e.g., esterases) to predict metabolites.
Validate experimentally : Use LC-MS/MS to detect predicted degradation products (e.g., 2-hydroxypropanoic acid) in soil microcosms .
Basic Question: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze by HPLC for decomposition (e.g., ester hydrolysis).
- Light sensitivity : Expose to UV (300–400 nm) and monitor absorbance changes. Sulfonate esters often degrade via photolytic cleavage .
Advanced Question: What strategies optimize the yield of this compound in scalable synthesis?
Methodological Answer:
- Continuous flow reactors : Improve mixing and heat transfer during sulfonation (residence time: 10–20 min at 25°C).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- DoE (Design of Experiments) : Vary molar ratios (e.g., 1.1 eq methylsulfonyl chloride) and solvent polarity (e.g., THF vs. DCM) to identify optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
